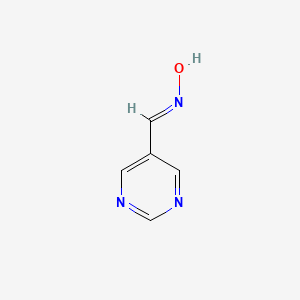

Pyrimidine-5-carbaldehyde oxime

CAS No.: 349493-17-0

Cat. No.: VC5132940

Molecular Formula: C5H5N3O

Molecular Weight: 123.115

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349493-17-0 |

|---|---|

| Molecular Formula | C5H5N3O |

| Molecular Weight | 123.115 |

| IUPAC Name | (NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |

| Standard InChI Key | JIHALWYYWJPEIV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=N1)C=NO |

Introduction

Structural Characteristics of Pyrimidine-5-Carbaldehyde Oxime Derivatives

Core Pyrimidine Scaffold and Substituent Diversity

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In pyrimidine-5-carbaldehyde oximes, the 5-position is substituted with a carbaldehyde oxime group (-CH=N-OH), which introduces planar geometry and hydrogen-bonding capabilities . Variations in substituents at other positions (e.g., 2, 4, and 6) significantly influence physicochemical properties and biological activity. For example:

-

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime (CAS 33097-12-0) features chlorine atoms at positions 4 and 6 and a methylthio group at position 2, yielding a molecular formula of and a molecular weight of 238.09 g/mol .

-

4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime (PubChem CID 16656747) incorporates a benzyloxy-chloroaniline moiety at position 6 and a morpholinoethyl chain on the oxime oxygen, resulting in a molecular weight of 483.0 g/mol .

Stereochemical and Conformational Features

The oxime group (-CH=N-OH) exhibits E/Z isomerism, with the E-isomer predominating in most synthetic derivatives due to steric and electronic factors . X-ray crystallography of EGFR-bound 4-aminopyrimidine-5-carbaldehyde oximes reveals that the oxime oxygen forms hydrogen bonds with backbone carbonyl groups (e.g., Met793 in EGFR), stabilizing the kinase-inhibitor complex .

Synthetic Methodologies for Pyrimidine-5-Carbaldehyde Oximes

General Oxime Formation Strategy

Oximes are typically synthesized via condensation of aldehydes with hydroxylamine hydrochloride. For pyrimidine-5-carbaldehyde precursors, this reaction proceeds under mild acidic conditions:

Example Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime :

-

Reactants: 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (223 mg, 1.0 mmol), hydroxylamine hydrochloride (139 mg, 2.0 mmol).

-

Conditions: Ethanol (5 mL), acetic acid (0.113 mL, 2.0 mmol), heated at 50–70°C for 2 hours.

-

Yield: 80% (190 mg).

-

Characterization:

Functionalization of the Pyrimidine Core

Substituents at positions 2, 4, and 6 are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For instance, the morpholinoethyl chain in PubChem CID 16656747 is appended through an O-alkylation step using 2-morpholinoethyl chloride .

Biological Activity and Mechanism of Action

Inhibition of EGFR and ErbB-2 Tyrosine Kinases

Pyrimidine-5-carbaldehyde oximes exhibit nanomolar inhibitory potency against EGFR (IC = 1–10 nM) and ErbB-2 (IC = 5–50 nM) . Key structure-activity relationship (SAR) insights include:

-

4-Amino Group: Essential for hydrogen bonding with kinase active sites. Removal reduces potency by >100-fold .

-

Oxime Substituents: Bulky groups (e.g., 2-methoxybenzyl) enhance selectivity for ErbB-2 over EGFR .

Table 1. Inhibitory Activities of Selected Derivatives

| Compound Name | EGFR IC (nM) | ErbB-2 IC (nM) |

|---|---|---|

| 4-Amino-6-(3-chloro-4-fluorophenylamino) oxime | 2.1 | 8.7 |

| 4-Amino-6-(1H-indazol-5-ylamino) oxime | 5.3 | 12.4 |

Crystallographic Insights

Co-crystallization studies with EGFR (PDB: 2J5M) demonstrate that the oxime oxygen hydrogen-bonds to Met793, while the pyrimidine N1 nitrogen interacts with Thr854 . These interactions stabilize the inactive conformation of the kinase, preventing ATP binding.

Pharmacological Applications and Patent Landscape

Anticancer Drug Development

Derivatives such as 4-amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime are under preclinical evaluation for non-small cell lung cancer (NSCLC) and breast cancer . Patent WO2006/104917 discloses methods for synthesizing these compounds and their use in ErbB-2-positive malignancies .

Challenges and Future Directions

Improving Selectivity and Pharmacokinetics

Current derivatives exhibit off-target effects on other kinases (e.g., VEGFR). Strategies to enhance selectivity include:

-

Prodrug Design: Masking the oxime as a tert-butyl carbamate to improve oral bioavailability.

-

Polyethylene Glycol (PEG) Conjugation: Extending half-life by reducing renal clearance.

Expanding Therapeutic Indications

Ongoing research explores repurposing these compounds for inflammatory diseases (e.g., rheumatoid arthritis), where EGFR signaling contributes to synovial hyperplasia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume